4-Hydroxyestradiol

Estrogen Receptor Binding Neuroendocrinology Ligand Affinity

4-Hydroxyestradiol (4-OHE₂) is the only catechol estrogen that delivers full (100%) nuclear estrogen receptor translocation comparable to estradiol and generates highly mutagenic depurinating DNA adducts via its 3,4‑quinone intermediate—properties 2‑hydroxyestradiol lacks. Essential positive control for estrogen‑mediated genotoxicity, oxidative stress, tumor initiation models, and COMT regioselectivity studies. Verify lot‑specific purity ≥98% and −20 °C storage; ship on blue ice/dry ice to ensure stability.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 5976-61-4
Cat. No. B023129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyestradiol
CAS5976-61-4
Synonyms4-hydroxyestradiol
4-hydroxyestradiol-17 alpha
4-hydroxyestradiol-17 beta
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
InChIInChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
InChIKeyQOZFCKXEVSGWGS-ZHIYBZGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyestradiol (CAS 5976-61-4) Procurement Guide: Endogenous Catechol Estrogen Metabolite


4-Hydroxyestradiol (4-OHE₂) is an endogenous catechol estrogen metabolite of 17β-estradiol, characterized by a hydroxyl group at the C4 position of the steroid A-ring [1]. It exhibits high-affinity binding to estrogen receptors (ERs) and is implicated in both physiological signaling and pathological processes, including estrogen-induced carcinogenesis, due to its capacity to form reactive quinone intermediates that generate DNA-damaging depurinating adducts [2].

Why 2-Hydroxyestradiol or Estradiol Cannot Substitute for 4-Hydroxyestradiol in Research Protocols


4-Hydroxyestradiol differs critically from its closest catechol estrogen analog, 2-hydroxyestradiol, and from the parent hormone estradiol in terms of estrogen receptor binding kinetics, in vivo nuclear translocation capacity, and, most importantly, genotoxic potential [1]. While both catechol estrogens bind ERs with nanomolar affinity in vitro, 4-OHE₂ exhibits a 2.2-fold higher hypothalamic ER binding affinity than 2-OHE₂ and demonstrates full in vivo nuclear receptor translocation comparable to estradiol, whereas 2-OHE₂ reaches only 60–70% of that capacity [1]. Crucially, 4-OHE₂-derived quinones are significantly more reactive with DNA, forming highly mutagenic depurinating adducts, whereas 2-OHE₂-derived quinones generate predominantly stable, less harmful DNA adducts [2]. These quantifiable differences render generic substitution scientifically invalid for studies of estrogen-mediated genotoxicity, ER signaling dynamics, or metabolic activation.

Quantitative Differentiation of 4-Hydroxyestradiol from Structural Analogs: A Technical Evidence Review


Hypothalamic Estrogen Receptor Binding Affinity: 4-Hydroxyestradiol vs. 2-Hydroxyestradiol vs. Estradiol

4-Hydroxyestradiol demonstrates high-affinity binding to hypothalamic cytosol estrogen receptors with a dissociation constant (Kd) of 0.12 ± 0.02 nM. This represents an intermediate affinity relative to estradiol-17β (Kd = 0.039 ± 0.008 nM) and is 2.2-fold higher (lower Kd) than the affinity of 2-hydroxyestradiol (Kd = 0.26 ± 0.06 nM) [1].

Estrogen Receptor Binding Neuroendocrinology Ligand Affinity

In Vivo Nuclear Estrogen Receptor Translocation Capacity: 4-Hydroxyestradiol vs. 2-Hydroxyestradiol

Following intraperitoneal injection in ovariectomized rats, 4-hydroxyestradiol and 4-hydroxyethynylestradiol increased nuclear estrogen receptor concentrations to the same maximal levels as equimolar doses of estradiol or ethynylestradiol. In contrast, the respective 2-hydroxylated compounds (2-hydroxyestradiol and 2-hydroxyethynylestradiol) exhibited only 60–70% of the maximal nuclear translocating capacity achieved by their 4-hydroxy counterparts [1].

Nuclear Receptor Translocation In Vivo Pharmacology Estrogen Signaling

DNA Reactivity and Genotoxic Potential: 4-Hydroxyestradiol vs. 2-Hydroxyestradiol

Oxidation of 4-hydroxyestradiol yields estradiol-3,4-quinone (E₂-3,4-Q), which reacts with DNA to form predominantly depurinating adducts (4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua) that generate highly mutagenic apurinic sites. In contrast, quinones of 2-hydroxylated estrogens (E₂-2,3-Q) produce stable, less harmful DNA adducts [1]. Direct comparative experiments demonstrate that E₂-3,4-Q is 'much more reactive' with DNA than E₂-2,3-Q, with this differential reactivity correlating directly with the carcinogenicity, mutagenicity, and cell-transforming activity of their respective catechol estrogen precursors [2].

Genotoxicity DNA Adducts Carcinogenesis

Metabolic Processing by Catechol-O-Methyltransferase (COMT): 4-Hydroxyestradiol vs. 2-Hydroxyestradiol

Both 4-hydroxyestradiol and 2-hydroxyestradiol are substrates for hepatic catechol-O-methyltransferase (COMT), with similar Michaelis constants (Km) for O-methylation ranging from 9–14 μM [1]. However, in a reconstituted mammary epithelial cell system, COMT generated two distinct methylated products from 2-OHE₂ (2-methoxyestradiol and 2-hydroxy-3-methoxyestradiol) but only one product from 4-OHE₂ (4-methoxyestradiol), demonstrating a difference in the number and regiochemistry of methylation products [2].

Drug Metabolism COMT Methylation Kinetics

In Vivo Uterotrophic Activity: 4-Hydroxyestradiol vs. 2-Hydroxyestradiol vs. Estradiol

In the immature rat uterotrophic assay, the effects of 4-hydroxyestradiol in vivo were found to be indistinguishable from those of estradiol in terms of uterine weight gain, induction of cytoplasmic progestogen receptors, and histological changes. In stark contrast, 2-hydroxyestradiol was only weakly estrogenic in vivo, and 2-hydroxyestrone had no uterotrophic effect [1].

In Vivo Estrogenicity Uterotrophic Assay Tissue Selectivity

Estrogen Receptor Subtype Binding Profile: 4-Hydroxyestradiol vs. 2-Hydroxyestradiol

In a systematic comparison of over 50 endogenous estrogen metabolites for binding to human ERα and ERβ, both 4-hydroxyestradiol and 2-hydroxyestradiol displayed similarly high binding affinity for both receptor subtypes, with no marked subtype selectivity reported. In contrast, several other A-ring metabolites (e.g., 2-hydroxyestrone) showed slightly preferential binding for ERα over ERβ, and several D-ring metabolites exhibited preferential binding for ERβ over ERα [1].

ERα/ERβ Selectivity Receptor Profiling Nuclear Receptors

Optimal Research Applications for 4-Hydroxyestradiol Based on Quantified Differentiation


Positive Control in Estrogen-Induced DNA Damage and Carcinogenesis Studies

Given its unique capacity to form highly mutagenic depurinating DNA adducts via its 3,4-quinone intermediate—a property not shared by 2-hydroxyestradiol or parent estradiol—4-hydroxyestradiol is the preferred positive control compound for in vitro and in vivo models of estrogen-mediated genotoxicity, oxidative stress, and tumor initiation [1].

Investigating Full Estrogen Agonist Activity in Nuclear Translocation Assays

For functional assays measuring nuclear estrogen receptor translocation in vivo or in cell-based models, 4-hydroxyestradiol serves as a catechol estrogen that achieves maximal (100%) nuclear occupancy, equivalent to estradiol, whereas 2-hydroxyestradiol is a partial agonist reaching only 60–70% of maximal translocation [1]. This makes 4-OHE₂ essential for studies of full estrogenic signaling via catechol metabolites.

Metabolic Studies of COMT-Dependent Detoxification Pathways

The distinct methylation product profile of 4-hydroxyestradiol (single 4-methoxy product) compared to 2-hydroxyestradiol (two distinct methoxy products) makes 4-OHE₂ a critical tool for dissecting the regioselectivity of COMT and its role in modulating the genotoxic potential of catechol estrogens in breast and other hormone-responsive tissues [1].

In Vivo Pharmacology of Catechol Estrogens in Reproductive Tissues

In uterotrophic and other in vivo estrogenicity assays, 4-hydroxyestradiol exhibits potency indistinguishable from estradiol, whereas 2-hydroxyestradiol is weakly active [1]. Researchers studying the peripheral tissue effects of catechol estrogens in vivo must use 4-OHE₂ to model physiologically relevant estrogenic responses.

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